molecular formula C5H9N3O2 B11817843 5-(2-Aminoethyl)imidazolidine-2,4-dione

5-(2-Aminoethyl)imidazolidine-2,4-dione

Cat. No.: B11817843
M. Wt: 143.14 g/mol
InChI Key: WFHRFQGVUCUQGI-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring with an aminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)imidazolidine-2,4-dione typically involves the reaction of amino acids with isocyanates or isothiocyanates. One common method includes the reaction of phenylglycine with phenyl isocyanate, followed by cyclization to form the imidazolidine ring . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

    2,4-Imidazolidinedione, 5-ethyl-5-methyl-:

    2,4-Imidazolidinedione, 5,5-dimethyl-:

Uniqueness

5-(2-Aminoethyl)imidazolidine-2,4-dione is unique due to its aminoethyl substituent, which imparts distinct chemical and biological properties. This differentiates it from other imidazolidine derivatives and makes it a valuable compound for various applications .

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

5-(2-aminoethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C5H9N3O2/c6-2-1-3-4(9)8-5(10)7-3/h3H,1-2,6H2,(H2,7,8,9,10)

InChI Key

WFHRFQGVUCUQGI-UHFFFAOYSA-N

Canonical SMILES

C(CN)C1C(=O)NC(=O)N1

Origin of Product

United States

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